1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2/c12-9-4-1-5-10(13)11(9)15-6-2-3-8(15)7-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDKGRREPXCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=C2C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the pyrrole attacks the electrophilic carbon of the nitrile group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated heterocycles, which are often explored for their metabolic stability and binding affinity in medicinal chemistry. Below is a comparative analysis with structurally related compounds:
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Core Structure : Rufinamide contains a 1,2,3-triazole ring instead of pyrrole, with a carboxamide group at the 4-position and a difluorobenzyl substituent .
- Pharmacology: Approved for treating seizures in Lennox-Gastaut syndrome, rufinamide’s efficacy is attributed to sodium channel modulation. The carboxamide group enhances hydrogen-bonding interactions with target proteins.
- The absence of a benzyl linker in the pyrrole derivative could reduce metabolic stability but improve membrane permeability.
Other Fluorinated Heterocycles
- 5-(2,6-Difluorophenyl)-1H-pyrazole-3-carbonitrile :
- Replacing pyrrole with pyrazole introduces an additional nitrogen atom, altering resonance and dipole moments. This compound has shown promise in agrochemical research due to enhanced herbicidal activity.
- 2-(2,6-Difluorophenyl)-1H-imidazole-4-carbonitrile :
- The imidazole ring’s basicity may improve solubility in acidic environments, contrasting with the pyrrole derivative’s neutral pH behavior.
Research Findings and Mechanistic Insights
- The carbonitrile group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets.
Biological Activity
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring with a difluorophenyl substituent and a carbonitrile group. This unique structure contributes to its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. It is hypothesized that it binds to the active sites of these enzymes, disrupting their normal function.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may be effective against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2,6-Difluorophenyl isocyanate | Antitumor | 15.0 | Shows selective inhibition |
| 2,6-Difluorobenzenesulfonamide | Antimicrobial | 20.5 | Effective against Gram-positive bacteria |
| 1-(2-Fluorophenyl)-1H-pyrrole-2-carbonitrile | Antiviral (HBV) | 7.7 | Low cytotoxicity |
Study 1: Anticancer Potential
In a study examining the anticancer potential of various pyrrole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 12 μM. The study highlighted its ability to induce apoptosis through the activation of caspases .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 μg/mL against S. aureus, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities exhibited by this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclization reactions or condensation processes. For example, pyrrole derivatives are often prepared by reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Key factors affecting yield include temperature control (e.g., maintaining 80–100°C), catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling reactions), and stoichiometric ratios of reactants. Optimization of these parameters is critical to achieving >70% yield in multi-step syntheses .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography is the gold standard for unambiguous structural determination. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, β = 106.92°) provide precise bond-length and angle data . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions, particularly the 2,6-difluorophenyl group. For example, ¹⁹F NMR typically shows distinct signals near -156 ppm for ortho-fluorine substituents .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) is critical. Stability studies under varying pH (4–10) and temperature (4–37°C) should be conducted via HPLC-UV or LC-MS to monitor degradation products. For instance, analogs like 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile show reduced stability in basic conditions (pH > 8) due to nitrile hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor vs. antiviral effects)?
- Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities. Researchers should:
- Validate purity via elemental analysis and high-resolution mass spectrometry (HRMS).
- Use standardized assays (e.g., NCI-60 panel for antitumor screening) .
- Perform dose-response studies to distinguish off-target effects. For example, pyrrole-carbonitrile derivatives exhibit IC₅₀ values ranging from 0.5–10 µM in cancer cells, but this varies with fluorophenyl substitution patterns .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., with PD-L1 or viral proteases) identifies key binding interactions. For example, the 2,6-difluorophenyl group enhances hydrophobic interactions in protein pockets, while the nitrile group participates in hydrogen bonding .
Q. What advanced techniques characterize surface adsorption or environmental interactions of this compound?
- Microspectroscopic imaging (e.g., Raman or FTIR mapping) and X-ray photoelectron spectroscopy (XPS) analyze adsorption on indoor/outdoor surfaces (e.g., silica or cellulose). Studies show that fluorinated aromatic compounds exhibit strong adsorption on polar surfaces due to dipole interactions, impacting environmental persistence .
Q. How do stereochemical variations in pyrrole-carbonitrile derivatives affect biological activity?
- Enantiomeric forms (e.g., (2S,4S)- vs. (2S,4R)-fluoropyrrolidine derivatives) show divergent binding affinities. For instance, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivatives demonstrate 3–5× higher inhibition of PD-L1 compared to diastereomers . Chiral HPLC or SFC is required to separate and evaluate enantiomers.
Methodological Tables
Table 1: Key Crystallographic Data for Analogous Compounds
| Parameter | Value for 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile |
|---|---|
| Space group | P2₁/c |
| Unit cell volume (ų) | 2305.5 |
| Z (molecules/unit) | 8 |
| Bond length (C≡N) | 1.15 Å |
Table 2: Representative Biological Activities of Pyrrole-Carbonitrile Derivatives
| Activity | Assay System | IC₅₀/EC₅₀ Range |
|---|---|---|
| Antitumor (PD-L1) | HCT116 colorectal cancer | 0.7–2.1 µM |
| Antiviral | Influenza A (H1N1) | 5–15 µM |
| Antidiabetic | α-Glucosidase inhibition | 10–25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
